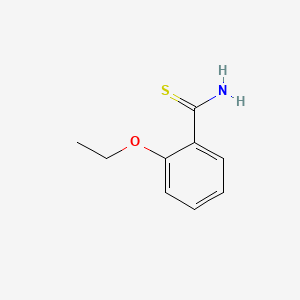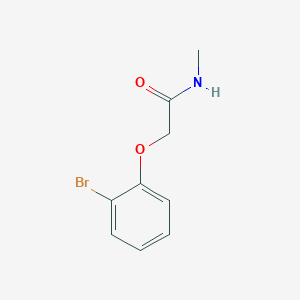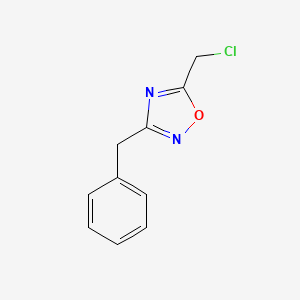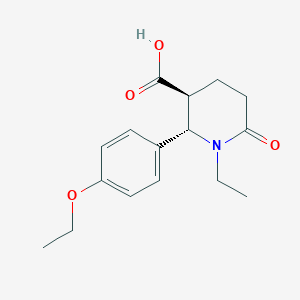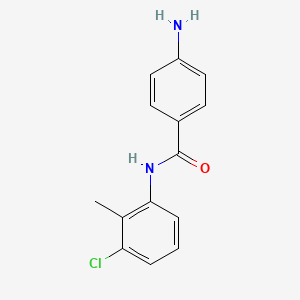
4-amino-N-(3-chloro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-amino-N-(3-chloro-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 . It is used in proteomics research .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The molecular structure of “4-amino-N-(3-chloro-2-methylphenyl)benzamide” has been investigated using FTIR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
The bis amide compound was formed by the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in acetic acid .
Physical And Chemical Properties Analysis
“4-amino-N-(3-chloro-2-methylphenyl)benzamide” is a solid compound .
Scientific Research Applications
Analytical Techniques in Pharmaceutical Research :
- Nonaqueous Capillary Electrophoresis : 4-amino-N-(3-chloro-2-methylphenyl)benzamide and related substances have been separated using nonaqueous capillary electrophoresis, indicating its application in quality control and analytical research of pharmaceuticals (Ye et al., 2012).
Potential in Anticonvulsant Therapy :
- Anticonvulsant Activity : Derivatives of 4-amino-N-(3-chloro-2-methylphenyl)benzamide, like 4-amino-N-(2,6-diethylphenyl)benzamide, have shown promising results in anticonvulsant models, suggesting its relevance in developing new anticonvulsant drugs (Lambert et al., 1995).
Histone Deacetylase Inhibition in Cancer Research :
- Histone Deacetylase Inhibitor : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, acts as a histone deacetylase inhibitor, which is significant in cancer research and treatment (Zhou et al., 2008).
Pest Control Research :
- Insect Development Inhibition : Certain benzamide derivatives, like SIR-8514 and SIR-6874, have demonstrated effectiveness in inhibiting mosquito development, indicating potential application in pest control (Schaefer et al., 1978).
Electrochemical Studies in Antioxidant Research :
- Electrochemical Oxidation : The study of electrochemical oxidation of amino-substituted benzamide derivatives, including those related to 4-amino-N-(3-chloro-2-methylphenyl)benzamide, contributes to understanding their antioxidant properties (Jovanović et al., 2020).
Gastroprokinetic Agent Research :
- Gastroprokinetic Activity : 4-amino-N-(2-ethylphenyl)benzamide and similar compounds have been explored for their gastroprokinetic activity, which is relevant in gastrointestinal motility disorders (Kato et al., 1992).
Synthesis of Potential Antidepressants :
- MAO Inhibitors : The synthesis of 4-chloro-N-(3-morpholinopropyl)benzamide, related to 4-amino-N-(3-chloro-2-methylphenyl)benzamide, has been investigated in the development of antidepressants, specifically as MAO inhibitors (Donskaya et al., 2004).
Safety And Hazards
The compound is classified as Eye Irritant 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The safety information includes the signal word “Warning” and the hazard statement “H319: Causes serious eye irritation”. The precautionary statements include "P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .
Future Directions
properties
IUPAC Name |
4-amino-N-(3-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKCGOLRLUUYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-chloro-2-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

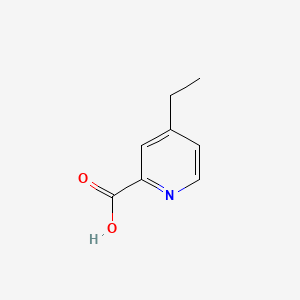
![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)
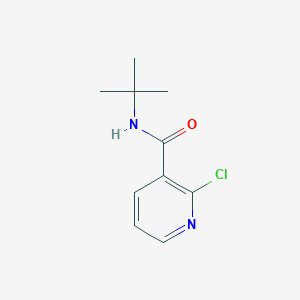
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)




